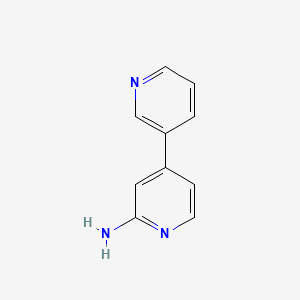

3,4'-Bipyridin-2'-amine

概要

説明

3,4'-Bipyridin-2'-amine is a chemical compound that belongs to the bipyridine family, which is characterized by the presence of two pyridine rings. These compounds are known for their ability to coordinate with metals and are often used in the synthesis of complex molecules and materials with interesting electronic and optical properties.

Synthesis Analysis

The synthesis of bipyridine derivatives, including those related to 3,4'-Bipyridin-2'-amine, has been explored in various studies. For instance, novel 4-substituted-3-cyano-2-aminopyridines were synthesized using enaminonitriles and primary amines under solvent-free conditions facilitated by microwave irradiation, demonstrating an efficient and convenient method for preparing such compounds . Additionally, the synthesis of N-substituted 3-amino-4-halopyridines, which are closely related to the bipyridine structure, has been achieved through a sequential Boc-removal/reductive amination process mediated by Brønsted and Lewis acids, highlighting a high-yielding protocol for generating substituted aminopyridines .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives has been extensively studied. For example, the structure of 2-aminopyridine derivatives was confirmed by X-ray analysis, which is crucial for understanding the geometry and potential coordination patterns of these molecules . The structure of the amine group in aminopyridines has also been determined using microwave spectra and ab initio molecular orbital calculations, providing insight into the electronic structure and bonding characteristics of the amine group in these compounds .

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions due to their reactive amine groups. Aminals derived from 2-aminopyridine and 3-aminopyridine have been synthesized, and their formation instead of the expected Schiff base indicates the unique reactivity of these compounds. The unusual stability of these aminals is attributed to intermolecular hydrogen bonding, as evidenced by IR and 1H NMR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure and the presence of functional groups. The electronic properties of bis(terpyridine)ruthenium(II) complexes appended with di-p-anisylamino groups were studied, revealing electronic communication between individual amine sites through intervalence charge-transfer band analyses . Similarly, the electronic coupling between two amine redox sites in a [Re(CO)3Cl]-chelated 2,2'-bipyridine system was investigated using electrochemical, spectroscopic, and EPR analysis, with DFT and TDDFT calculations aiding in the interpretation of the observed multiple near-infrared bands .

科学的研究の応用

Application

3,4’-Bipyridin-2’-amine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Method

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . The couplings were efficiently catalyzed by NiCl2·6H2O without external ligands to give 2,2’-bipyridines in high yield .

Results

The product, 2,2’-bipyridine derivatives, acted as ligands for nickel (II), facilitating the smooth progress of the coupling .

2. Solid Form Landscape of Bipyridines

Application

Two bipyridine isomers (2,2’- and 4,4’-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction .

Method

All twelve solid-state forms were investigated comprehensively using experimental [thermal analysis, isothermal calorimetry, X-ray diffraction, gravimetric moisture (de)sorption, and IR spectroscopy] and computational approaches .

Results

One anhydrate and a formic acid disolvate were crystallized for 2,2’-bipyridine, whereas multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .

3. Transition-Metal Catalysis

Application

Bipyridines and their derivatives, including 3,4’-Bipyridin-2’-amine, are extensively used as ligands in transition-metal catalysis . They play a crucial role in various applications, including the synthesis of biologically active molecules, photosensitizers, viologens, and supramolecular structures .

Results

Recent research findings over the last 30 years have focused on overcoming these challenges by developing new methods and strategies for bipyridine synthesis involving sulfur and phosphorous compounds .

4. Coformers in Crystal Engineering

Application

Bipyridines, including 3,4’-Bipyridin-2’-amine, are used as coformers in crystal engineering . Their amino groups make them capable of forming strong H-bonding interactions with comolecules exhibiting H-bonding donor groups .

Method

The method involves cocrystallization of the bipyridine with another compound . The choice of the coformer can influence the properties of the resulting crystal, such as its stability, solubility, dissolution rate, and processability .

Results

The use of bipyridines as coformers has led to the discovery of several new solid forms, including polymorphs and solvates .

5. Redox Property Tuning in Bipyridinium Salts

Application

Bipyridinium salts, including 3,4’-Bipyridin-2’-amine, are used in the tuning of redox properties . They are synthesized by a two-fold quaternization using 1,3-propanesultone in acetonitrile at 85°C .

Method

The method involves a two-fold quaternization using 1,3-propanesultone in acetonitrile at 85°C .

Results

The synthesis provided good yields of 85 and 70% respectively .

6. Precursor for Biologically Active Molecules

Application

3,4’-Bipyridin-2’-amine is used as a precursor for the synthesis of biologically active molecules . These molecules have various applications in the field of medicine and drug development .

Method

The synthesis of these biologically active molecules often involves metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling .

Results

The resulting biologically active molecules have potential applications in various fields, including medicine and drug development .

Safety And Hazards

The safety information for 3,4’-Bipyridin-2’-amine includes GHS07 pictograms, with the signal word “Warning”. Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

4-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSPRDGYHFGDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Bipyridin-2'-amine | |

CAS RN |

865604-20-2 | |

| Record name | 4-(pyridin-3-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

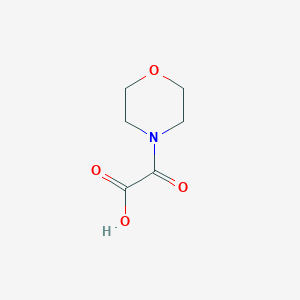

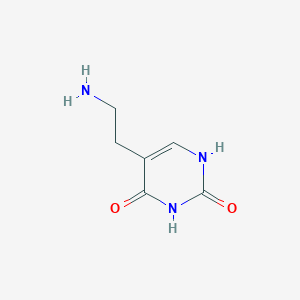

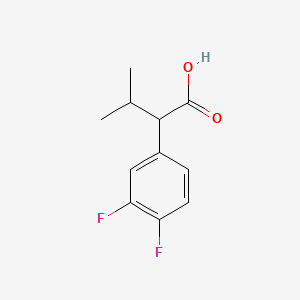

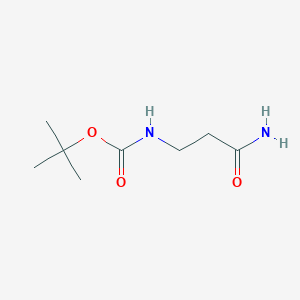

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)